molecular formula C14H22N2O B1356086 N-((4-Benzylmorpholin-2-YL)methyl)ethanamine CAS No. 868770-14-3

N-((4-Benzylmorpholin-2-YL)methyl)ethanamine

Cat. No. B1356086
M. Wt: 234.34 g/mol
InChI Key: RWZANZNCCFYETP-UHFFFAOYSA-N
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Description

N-((4-Benzylmorpholin-2-YL)methyl)ethanamine is a chemical compound with the CAS Number: 868770-14-3 and a linear formula of C14H22N2O . It has a molecular weight of 234.34 g/mol . The IUPAC name for this compound is N-[(4-benzyl-2-morpholinyl)methyl]ethanamine . It appears as a yellow to brown sticky oil to semi-solid .


Molecular Structure Analysis

The InChI code for N-((4-Benzylmorpholin-2-YL)methyl)ethanamine is 1S/C14H22N2O/c1-2-15-10-14-12-16(8-9-17-14)11-13-6-4-3-5-7-13/h3-7,14-15H,2,8-12H2,1H3 . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

N-((4-Benzylmorpholin-2-YL)methyl)ethanamine has a molecular weight of 234.34 g/mol . It is a yellow to brown sticky oil to semi-solid at room temperature . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

1. High-Performance Liquid Chromatography and Mass Spectrometry

N-((4-Benzylmorpholin-2-YL)methyl)ethanamine derivatives, such as 2CC-NBOMe and 25I-NBOMe, have been analyzed using high-performance liquid chromatography triple quadrupole mass spectrometry (HPLC/MS/MS). This method is essential for detecting and quantifying these compounds in clinical toxicology testing, especially in cases of emergency department intoxications (Poklis et al., 2013).

2. Pharmacological Research on Histamine Receptors

Certain derivatives of N-((4-Benzylmorpholin-2-YL)methyl)ethanamine have been synthesized and studied for their potential as H1 receptor antagonists. These compounds showed varying degrees of antagonistic activity, with some having weak activity and others exhibiting slightly improved activity, indicating their potential use in the treatment of allergies and related conditions (Walczyński et al., 1999).

3. DNA Binding and Cytotoxicity Studies

Research involving N-((4-Benzylmorpholin-2-YL)methyl)ethanamine derivatives has been conducted to understand their interaction with DNA and their cytotoxic effects. This includes the study of Cu(II) complexes of tridentate ligands derived from these compounds, which have shown DNA binding propensity and minor structural changes in the presence of DNA, along with cytotoxicity against cancer cell lines (Kumar et al., 2012).

4. Psychoactive Substances Research

The neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines, including derivatives of N-((4-Benzylmorpholin-2-YL)methyl)ethanamine, has been explored. This research helps in understanding their mechanisms of action, including their agonistic effects at specific serotonin receptors, contributing to their hallucinogenic activity (Eshleman et al., 2018).

5. Gas Chromatography-Mass Spectrometry for New Psychoactive Substances

Research has also been conducted on the identification of new psychoactive substances like 25X-NBOMe using gas chromatography-mass spectrometry. This method is significant for the routine analysis of these compounds in forensic laboratories, helping in the identification of new drugs of abuse (Lum et al., 2016).

Safety And Hazards

The safety information for N-((4-Benzylmorpholin-2-YL)methyl)ethanamine indicates that it has several hazard statements: H302, H315, H319, H335 . These correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . The precautionary statements include P261, P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

properties

IUPAC Name

N-[(4-benzylmorpholin-2-yl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-2-15-10-14-12-16(8-9-17-14)11-13-6-4-3-5-7-13/h3-7,14-15H,2,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZANZNCCFYETP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1CN(CCO1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10562386
Record name N-[(4-Benzylmorpholin-2-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-Benzylmorpholin-2-YL)methyl)ethanamine

CAS RN

868770-14-3
Record name N-[(4-Benzylmorpholin-2-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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